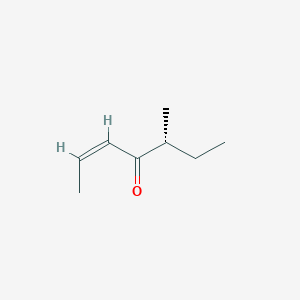
5-Methyl-2-hepten-4-one, (R-2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-hepten-4-one, (R-2Z)-, also known as filbertone or hazelnut ketone, is an organic compound with the molecular formula C8H14O. It is predominantly found in hazelnuts and is responsible for their characteristic aroma. This compound is widely used in the flavor and fragrance industry due to its nutty and fruity scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic method for preparing 5-Methyl-2-hepten-4-one involves the reaction of 2-hepten-4-one with a methylating agent such as methylmagnesium bromide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5-Methyl-2-hepten-4-one often involves the Grignard reaction, where 2-butyl magnesium chloride reacts with crotonaldehyde, followed by oxidation. Another method includes the reaction of 2-methylbutanoyl chloride with propene .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-hepten-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
5-Methyl-2-hepten-4-one has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for flavor and fragrance analysis.
Biology: Studied for its effects on lipid metabolism and potential health benefits.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 5-Methyl-2-hepten-4-one involves its interaction with specific molecular targets and pathways. It is known to activate cyclic adenosine monophosphate (cAMP) signaling, which plays a role in lipid metabolism and energy homeostasis . This activation can lead to various physiological effects, including the reduction of lipid accumulation in adipose tissue.
Comparison with Similar Compounds
Similar Compounds
2-Hepten-4-one: Another ketone with a similar structure but lacks the methyl group at the 5th position.
6-Methyl-5-hepten-2-one: A related compound with a different position of the double bond and methyl group.
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol: A structurally similar compound with additional functional groups
Uniqueness
5-Methyl-2-hepten-4-one is unique due to its specific aroma profile, which is predominantly nutty and fruity. This distinct scent makes it highly valuable in the flavor and fragrance industry, setting it apart from other similar compounds .
Properties
CAS No. |
134357-03-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(Z,5R)-5-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4-/t7-/m1/s1 |
InChI Key |
ARJWAURHQDJJAC-FXXDRWHHSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)/C=C\C |
Canonical SMILES |
CCC(C)C(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















